potassium;[(2S)-2-amino-2-carboxyethyl] sulfate
Description
The compound identified as “potassium;[(2S)-2-amino-2-carboxyethyl] sulfate” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Properties
IUPAC Name |
potassium;[(2S)-2-amino-2-carboxyethyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO6S.K/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIPCUMLLKNUSU-DKWTVANSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6KNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for potassium;[(2S)-2-amino-2-carboxyethyl] sulfate would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods would typically include the use of specialized equipment and controlled environments to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
potassium;[(2S)-2-amino-2-carboxyethyl] sulfate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions would depend on the specific type of reaction being carried out. For example, oxidation reactions might use oxidizing agents like potassium permanganate, while reduction reactions might use reducing agents like sodium borohydride.
Major Products Formed
Scientific Research Applications
potassium;[(2S)-2-amino-2-carboxyethyl] sulfate has various scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: It may have applications in biological research, particularly in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound could be explored for its potential therapeutic effects or as a component in drug development.
Industry: This compound might be used in industrial processes, such as the production of pharmaceuticals or other chemical products .Mechanism of Action
The mechanism of action for potassium;[(2S)-2-amino-2-carboxyethyl] sulfate involves its interaction with specific molecular targets and pathways similar compounds often interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Conclusion
This compound is a compound with significant potential in various scientific fields Understanding its synthesis, reactions, applications, and mechanism of action can provide valuable insights into its role in research and industry
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
